Ethyl 3-(4-methylphenyl)prop-2-enoate
Description
Ethyl 3-(4-methylphenyl)prop-2-enoate (CAS 20511-20-0), also known as ethyl 4-methylcinnamate, is a cinnamate ester derivative with the IUPAC name ethyl (E)-3-(4-methylphenyl)prop-2-enoate. Its structure comprises a propenoate backbone (CH₂=CHCOOEt) with a para-methyl-substituted phenyl group at the β-carbon (C3) of the α,β-unsaturated ester (Figure 1). This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, fragrances, and polymers. Its structural rigidity and electron-donating methyl group influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKVSWPEZCELRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288688 | |
| Record name | Ethyl 3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-20-0 | |
| Record name | Ethyl 3-(4-methylphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 2-propenoic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
2-Propenoic acid+Ethanol→2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., methyl, methoxy): The methyl group in ethyl 4-methylcinnamate increases lipophilicity compared to polar analogs like ethyl caffeate. This reduces aqueous solubility but enhances permeability in nonpolar matrices. Methoxy groups (e.g., ethyl-p-methoxycinnamate) further elevate polarity, improving solubility in ethanol and ethyl acetate.
- Electron-Withdrawing Groups (e.g., cyano): The cyano substituent in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate enhances electrophilicity, facilitating nucleophilic additions in synthetic pathways.
- Hydroxy Groups:
Ethyl caffeate’s 3,4-dihydroxy groups enable hydrogen bonding, increasing solubility in polar solvents and conferring antioxidant activity.
Crystallographic and Conformational Analysis
Biological Activity
Ethyl 3-(4-methylphenyl)prop-2-enoate, also known as ethyl 4-methylcinnamate, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H14O2
- Molecular Weight : Approximately 190.24 g/mol
- Functional Groups : Contains an ethyl ester and a trans-alkene configuration.
This compound is part of a larger class of compounds known as cinnamates, which are derivatives of cinnamic acid.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For instance, studies have demonstrated its ability to decrease the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, which are key mediators in inflammatory responses .
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Antioxidant Effects
This compound demonstrates antioxidant activity , scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
- Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation.
- Interaction with Cellular Targets : this compound interacts with cellular receptors and enzymes, influencing their activity and contributing to its biological effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
